molecular formula C18H14O2 B13867798 (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

Cat. No.: B13867798
M. Wt: 262.3 g/mol
InChI Key: PPTMSKIRGLLMJB-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a chiral trans-dihydrodiol metabolite in the metabolic pathway of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. This compound is of significant interest in cancer research due to its role as a precursor to highly reactive diol epoxides . These ultimate carcinogens, such as the corresponding 10,11-oxide, are known to bind covalently to cellular DNA, forming adducts that can initiate mutagenesis and carcinogenesis . The stereochemistry of PAH metabolism is critical, as different enantiomers can exhibit marked differences in their biological activity and carcinogenic potential . The specific (-)-enantiomer offered allows researchers to investigate the stereoselective metabolic activation of benz[a]anthracene and the mechanisms by which optically pure dihydrodiols are processed by cytochrome P450 enzymes and other metabolic systems . Studies with such compounds have been fundamental in establishing the "bay-region" theory, which explains the high reactivity of certain diol epoxide metabolites . This reagent is essential for fundamental toxicological studies, research into DNA adduct formation and repair, and for use as a standard in analytical chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1

InChI Key

PPTMSKIRGLLMJB-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Origin of Product

United States

Preparation Methods

Enzymatic and Microbial Biotransformation Methods

The predominant natural route to (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is via enzymatic oxidation of benz[a]anthracene by microbial dioxygenases or mammalian enzymes.

  • Microbial Metabolism : Certain bacterial strains such as Beijerinckia species can metabolize benz[a]anthracene into dihydrodiol derivatives including the 8,9-dihydroxy-8,9-dihydrobenz[a]anthracene isomer. This process involves the initial dioxygenase-catalyzed cis-dihydroxylation of the aromatic ring system at the 8,9-position, yielding the cis-dihydrodiol product with high regio- and stereoselectivity.

  • Enzymatic Oxidation by Mammalian Enzymes : Mammalian cytochrome P450 enzymes and epoxide hydrolases metabolize benz[a]anthracene into reactive intermediates such as diol epoxides. The dihydrodiol dehydrogenase enzyme further acts on these intermediates, converting diol epoxides into less reactive dihydrodiols. This enzymatic cascade yields this compound as a major metabolite.

Enzymatic Step Enzyme Type Role Reference
Cis-dihydroxylation Bacterial dioxygenase Introduces cis-diol at 8,9-position
Epoxide hydrolysis Microsomal epoxide hydrolase Converts epoxides to dihydrodiols
Diol epoxide oxidation Dihydrodiol dehydrogenase Inactivates diol epoxides, forms stable diols

Chemical Synthesis Approaches

While enzymatic routes are common for obtaining this compound, chemical synthesis methods have also been developed, particularly for producing enantiomerically pure forms or for research purposes.

  • Diastereoselective Diels–Alder Reactions : Synthetic routes often start from substituted aromatic precursors or vinyl ketones that undergo Diels–Alder cycloaddition followed by functional group transformations. For example, a diastereoselective Diels–Alder reaction between vinyl ketones and dienes can yield cyclic intermediates that, upon subsequent oxidation and hydrolysis, generate the dihydrodiol structure.

  • Selective Oxidation of Diols : The key step in the synthesis involves chemoselective oxidation of 1,4-diols to lactones or dihydrodiols using catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) combined with [bis(acetoxy)iodo]benzene as a co-oxidant. This method achieves high selectivity and yields (up to 97%) in converting diols to the desired lactone intermediates, which can be further reduced to the target dihydrodiol compounds.

  • Reduction Steps : Diastereoselective reductions of lactone intermediates using sodium borohydride or other hydride donors afford the dihydrodiol with controlled stereochemistry. These reductions are critical for obtaining the correct trans-configuration at the 8,9-positions.

Step Reagents/Conditions Outcome/Notes Yield (%) Reference
Diels–Alder reaction Vinyl ketone + diene, thermal conditions Formation of cyclic intermediate -
Chemoselective oxidation TEMPO + [bis(acetoxy)iodo]benzene (BAIB) Oxidation of 1,4-diols to lactones Up to 97
Diastereoselective reduction NaBH4 in THF/water with catalytic HClO4 Reduction of lactones to dihydrodiols -

Analytical and Structural Confirmation

The synthesized or biotransformed this compound is characterized by several analytical techniques:

  • Spectroscopic Methods : UV absorbance and gas chromatography-mass spectrometry (GC-MS) are used to confirm the identity of the dihydrodiol metabolites. For example, UV absorbance in the 300-380 nm range and specific mass fragmentation patterns confirm the 8,9-dihydroxy substitution.

  • Chiral Purity Assessment : Enzymatic kinetic resolution and chromatographic methods ensure the enantiomeric purity of the compound, which is critical for biological studies.

  • 3D Structural Data : Computational models and crystallographic data provide conformational insights, confirming the trans-configuration of the hydroxyl groups at positions 8 and 9.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Microbial Biotransformation Bacterial dioxygenase oxidation of benz[a]anthracene High regio- and stereoselectivity Scale-up complexity
Enzymatic Mammalian Metabolism Cytochrome P450 and dihydrodiol dehydrogenase action Biological relevance Requires enzyme purification
Chemical Synthesis Diels–Alder cycloaddition + selective oxidation/reduction Enantiomeric purity achievable Multi-step, requires careful control

Chemical Reactions Analysis

Types of Reactions: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include other dihydrodiol isomers of B[a]A, such as:

  • 1,2-dihydroxy-1,2-dihydrobenz[a]anthracene
  • 3,4-dihydroxy-3,4-dihydrobenz[a]anthracene
  • 5,6-dihydroxy-5,6-dihydrobenz[a]anthracene
  • 10,11-dihydroxy-10,11-dihydrobenz[a]anthracene

While all share the B[a]A backbone, the position and stereochemistry of hydroxyl groups critically influence biological activity. For example, the 3,4-dihydrodiol has a "bay-region" configuration, enabling further metabolic activation to highly carcinogenic epoxides, whereas the 8,9-dihydrodiol lacks this structural feature .

Metabolic Activation and Enzymatic Processing

  • (-)-8,9-Dihydrodiol: Derived from (+)-8R,9S-oxide via epoxide hydrolase. Not activated by human P450 1B1, limiting its direct genotoxicity .
  • 3,4-Dihydrodiol: Converted to bay-region 3,4-diol-1,2-epoxide, a potent carcinogen, via P450-mediated oxidation .
  • 5,6-Dihydrodiol: Forms cis-5,6-diol, which may undergo further oxidation but shows negligible carcinogenicity .

Carcinogenic Activity

Compound Carcinogenicity (Lymphoma Incidence) Pulmonary Adenomas (vs. B[a]A) Key Metabolic Pathway
B[a]A 4% Baseline Parent hydrocarbon
3,4-Dihydrodiol 24% 35× increase Bay-region epoxidation
8,9-Dihydrodiol 0% No significant activity Non-bay-region oxidation
1,2-, 5,6-, 10,11-Dihydrodiols 0% Negligible Non-carcinogenic pathways

Physicochemical Properties

  • Solubility and Stability : The 8,9-dihydrodiol’s trans-configuration (studied in its trans-isomer) exhibits UV/Visible spectral characteristics distinct from bay-region diols, with a melting point of 168–170°C .
  • Enthalpy of Sublimation : Anthracene derivatives generally have enthalpies near 95–101 kJ·mol⁻¹, but substitution patterns (e.g., bromination) alter vapor pressure and phase behavior .

Environmental and Toxicological Impact

  • Degradation: Unlike anthracene, which is oxidized to anthraquinone in ligninolytic cultures, B[a]A dihydrodiols persist in biological systems due to their metabolic origin .
  • Toxicity Screening: Computational studies highlight anthracene derivatives’ interactions with cellular receptors, though 8,9-dihydrodiol’s low carcinogenicity suggests reduced environmental risk compared to 3,4-dihydrodiol .

Biological Activity

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly in the context of carcinogenicity. This compound is a metabolite of benz[a]anthracene (BA), a well-studied PAH that poses risks to human health due to its potential to initiate and promote cancer. Understanding the biological activity of this compound involves examining its metabolic pathways, mechanisms of action, and implications for environmental and health-related studies.

The metabolism of this compound primarily occurs through cytochrome P450 enzymes, which convert PAHs into reactive intermediates capable of binding to DNA. Studies have shown that human cytochrome P450 1B1 and 2A13 are particularly effective in activating PAHs like benz[a]anthracene and its derivatives into carcinogenic forms .

The metabolic activation leads to the formation of diol epoxides, which can interact with cellular macromolecules. For instance, the bay region of PAHs is critical in their carcinogenic potential; it has been demonstrated that diol epoxides derived from benz[a]anthracene exhibit significant tumor-initiating activity .

Biological Activity and Carcinogenicity

Research indicates that this compound possesses notable tumorigenic properties. In animal models, particularly newborn mice, it has been shown to induce pulmonary adenomas more effectively than its parent compound benz[a]anthracene . The following table summarizes key findings related to the carcinogenic activity of various benz[a]anthracene derivatives:

CompoundTumor Initiation ActivityReference
Benz[a]anthraceneModerate
This compoundHigh
Benz[a]anthracene 3,4-diolVery High
Benz[a]anthracene 10,11-diolLow

Case Studies

Several studies have documented the effects of this compound on biological systems:

  • Tumorigenicity in Mice : A study demonstrated that administration of this compound resulted in a marked increase in tumor formation in newborn mice when compared to controls treated with benz[a]anthracene alone. The compound was found to be approximately 35 times more effective at inducing pulmonary adenomas .
  • DNA Binding Studies : Research involving the binding affinity of this compound to DNA showed that it forms adducts that can lead to mutagenic changes. The interaction was significantly higher than that observed with non-bay region diols .
  • Environmental Impact Studies : Investigations into the biodegradation pathways of PAHs indicated that microbial communities could metabolize this compound into less harmful products. These studies highlight both the persistence of PAHs in the environment and their potential for bioremediation .

Q & A

Q. What analytical techniques are effective for separating and identifying (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene in biological samples?

High-performance liquid chromatography (HPLC) with radiometric detection is a standard method for resolving this compound from complex matrices. For example, reverse-phase HPLC systems can separate dihydrodiol metabolites using gradient elution, with retention times calibrated against synthetic standards (e.g., 8,9-dihydroxy-8,9-dihydrobenz[a]anthracene elutes at ~13 min under specific conditions). Normalization to protein concentration and validation with inactivated controls are critical for minimizing artifacts .

Q. How is this compound synthesized in vitro for metabolic studies?

The compound is enzymatically generated via epoxide hydrolase-mediated hydrolysis of benz[a]anthracene 8,9-oxide in liver homogenates or microsomal preparations. Pretreatment of animal models (e.g., mice) with cytochrome P450 inducers like 3-methylcholanthrene or TCDD enhances metabolic yield. Synthetic routes involve stereospecific epoxidation of benz[a]anthracene followed by enzymatic resolution to isolate the (-)-enantiomer .

Advanced Research Questions

Q. How does stereochemistry influence the metabolic activation and carcinogenicity of this compound?

The [8R,9R] configuration is essential for its role as a proximal carcinogen. This stereoisomer is enzymatically converted to the highly reactive anti-diol epoxide (trans-8R,9S-dihydroxy-10S,11R-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene), which forms covalent DNA adducts. X-ray crystallography and configurational correlation studies confirm that the (-)-enantiomer preferentially binds to guanine residues at the exocyclic amino group, contributing to mutagenicity .

Q. What experimental strategies are used to investigate DNA adduct formation by this compound metabolites?

Adducts are studied using:

  • Isotopic labeling : Incubation of 14C^{14}\text{C}-labeled dihydrodiols with polyG or cellular DNA, followed by HPLC-MS/MS analysis.
  • Nuclear magnetic resonance (NMR) : Structural elucidation of guanosine-diolepoxide adducts, including stability tests in alkaline conditions.
  • Comparative assays : Co-chromatography with adducts isolated from carcinogen-exposed hamster embryo cells .

Q. What microbial degradation pathways exist for this compound?

Beijerinckia species oxidize benz[a]anthracene to cis-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene via dioxygenase activity. Degradation products are identified using gas chromatography-mass spectrometry (GC-MS) and compared to synthetic dihydrodiol standards. Environmental studies often pair microbial assays with Box–Behnken experimental designs to optimize degradation conditions .

Methodological Considerations

Q. Table 1. Key Metabolites and Analytical Parameters

MetaboliteRetention Time (min)Pretreatment InducerReference
(-)-8,9-Dihydroxy-8,9-dihydro-B[a]A13TCDD (1 µg, 72 hr)
anti-Diol Epoxide AdductN/AMicrosomal activation

Q. Table 2. Stereochemical Data

PropertyValueMethodReference
Absolute Configuration[8R,9R]X-ray crystallography
Enzymatic Precursor(+)-(8R,9S)-oxideChiral HPLC and metabolic correlation

Notes for Experimental Design

  • Contradictions in Data : While identifies 8,9-dihydrodiol as a minor metabolite in some pretreatment models, emphasizes its predominance in mammalian systems. Researchers must validate metabolite profiles using multiple inducers (e.g., Aroclor 1254 vs. TCDD).
  • Stability : The compound is sensitive to UV exposure; photodimerization studies require controlled light conditions and time-resolved powder diffraction analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.